molecular formula C13H11ClO2 B6380800 2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% CAS No. 1261979-73-0

2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95%

Cat. No. B6380800
CAS RN: 1261979-73-0
M. Wt: 234.68 g/mol
InChI Key: JOJJYFKZFZICLU-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% (2C4HMPP95) is a phenolic compound that has a wide range of applications in scientific research. It is a versatile compound that has been used in the synthesis of various compounds and has been found to have potential applications in the pharmaceutical and biotechnology industries.

Scientific Research Applications

2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including nitrobenzene derivatives, aryl amines, and quinolines. It has also been used in the synthesis of pharmaceuticals, such as cephalosporins and anti-tumor agents. Additionally, 2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% has been used in the synthesis of biodegradable polymers and in the production of biopolymers-based nanomaterials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% is not fully understood. It is believed to act as a Lewis acid catalyst in the Friedel-Crafts acylation reaction, which involves the use of an acyl chloride as the acylating agent. It is also believed that 2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% may act as a nucleophile, which would allow it to react with other molecules in the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% have not been extensively studied. However, it has been found to be non-toxic and non-irritant when tested on mammalian cells. It is believed to be a relatively stable compound and has been found to be non-mutagenic.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% in laboratory experiments include its stability, low toxicity, and low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. The main limitation of using 2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% in laboratory experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

The potential future directions for 2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% include further research into its mechanism of action, biochemical and physiological effects, and potential applications in the pharmaceutical and biotechnology industries. Additionally, further research into its solubility in aqueous solutions could lead to the development of new methods to use it in laboratory experiments. Additionally, further research into its synthesis method could lead to the development of more efficient and cost-effective methods of synthesizing the compound. Finally, further research into its potential applications in the pharmaceutical and biotechnology industries could lead to the development of new drugs and biotechnological products.

Synthesis Methods

2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% is synthesized through a process known as the Friedel-Crafts acylation reaction. The reaction involves the use of a Lewis acid, such as aluminum chloride, as a catalyst and an acyl chloride as the acylating agent. The reaction takes place in a polar solvent, such as dichloromethane, and yields 2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% as the product.

properties

IUPAC Name

2-chloro-4-[3-(hydroxymethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c14-12-7-11(4-5-13(12)16)10-3-1-2-9(6-10)8-15/h1-7,15-16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJJYFKZFZICLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685877
Record name 3-Chloro-3'-(hydroxymethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(3-hydroxymethylphenyl)phenol

CAS RN

1261979-73-0
Record name 3-Chloro-3'-(hydroxymethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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